molecular formula C12H17N3OS B14144587 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 89110-40-7

6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14144587
CAS No.: 89110-40-7
M. Wt: 251.35 g/mol
InChI Key: WFTPFBNRUPXSTG-UHFFFAOYSA-N
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Description

6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: is a chemical compound with a complex structure that includes an amino group, a butyl chain, an ethylsulfanyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Butyl and Ethylsulfanyl Groups: The butyl and ethylsulfanyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group and the dihydropyridine ring suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the ethylsulfanyl group.

    6-Amino-4-butyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a methyl group instead of an ethylsulfanyl group.

Uniqueness

The presence of the ethylsulfanyl group in 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile distinguishes it from similar compounds

Properties

CAS No.

89110-40-7

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

6-amino-4-butyl-5-ethylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H17N3OS/c1-3-5-6-8-9(7-13)12(16)15-11(14)10(8)17-4-2/h3-6H2,1-2H3,(H3,14,15,16)

InChI Key

WFTPFBNRUPXSTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)NC(=C1SCC)N)C#N

Origin of Product

United States

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